molecular formula C10H16N2O3 B14709949 5-Ethyl-5-isopropyl-1-methylbarbituric acid CAS No. 23245-81-0

5-Ethyl-5-isopropyl-1-methylbarbituric acid

Cat. No.: B14709949
CAS No.: 23245-81-0
M. Wt: 212.25 g/mol
InChI Key: RRHUCBHZOOEMKK-UHFFFAOYSA-N
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Description

5-Ethyl-5-isopropyl-1-methylbarbituric acid is a barbiturate derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and have been used for their sedative and hypnotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-isopropyl-1-methylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation with appropriate alkyl halides. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for barbiturates, including this compound, generally follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-isopropyl-1-methylbarbituric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-Ethyl-5-isopropyl-1-methylbarbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-isopropyl-1-methylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect . This compound also modulates chloride ion channels, contributing to its overall depressant action .

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Secobarbital: Known for its use as a short-acting sedative.

    Thiopental: Used as an anesthetic agent.

Uniqueness

5-Ethyl-5-isopropyl-1-methylbarbituric acid is unique due to its specific alkyl substitutions, which can influence its pharmacokinetic properties and potency compared to other barbiturates .

Properties

CAS No.

23245-81-0

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

5-ethyl-1-methyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O3/c1-5-10(6(2)3)7(13)11-9(15)12(4)8(10)14/h6H,5H2,1-4H3,(H,11,13,15)

InChI Key

RRHUCBHZOOEMKK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)C(C)C

Origin of Product

United States

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